5-(3-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a novel organic compound belonging to the pyrazoline class of heterocyclic compounds. [] Pyrazolines are known for their diverse biological activities, including anticancer, antifungal, antibacterial, antidepressant, and anti-inflammatory properties. [] This specific compound has gained significant attention in scientific research for its potent and selective antagonism of NMDA receptors containing GluN2C or GluN2D subunits. [] It is a valuable tool for investigating the role of these specific NMDA receptor subtypes in various physiological and pathological processes.
The synthesis of 5-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid involves a multi-step process. [] While the specific details for this compound are not outlined in the provided papers, a general approach for synthesizing pyrazolines often involves the following steps:
The molecular structure of 5-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid consists of a central pyrazoline ring linked to a quinoline moiety and a pentanoic acid chain. The presence of bromine atoms at the 6-position of the quinoline ring and the 4-position of the phenyl group attached to the pyrazoline ring is noteworthy. These bromine substituents likely contribute to the compound's unique pharmacological properties. []
5-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid acts as a non-competitive antagonist of NMDA receptors containing GluN2C or GluN2D subunits. [, ] This means that it binds to the receptor at a site distinct from the glutamate and glycine binding sites, inhibiting receptor function without directly competing with these agonists. Research suggests that this compound inhibits a pre-gating step in the receptor activation process, preventing channel opening without affecting the stability of the open pore conformation. [] The specific binding site within the receptor and the precise molecular interactions responsible for inhibition remain under investigation.
The primary application of 5-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid in scientific research is as a pharmacological tool for investigating the role of GluN2C- and GluN2D-containing NMDA receptors in various biological processes. [, ] These receptors are involved in synaptic plasticity, learning, memory, and have been implicated in neurological disorders such as schizophrenia and Alzheimer's disease. By selectively inhibiting these receptor subtypes, this compound enables researchers to:
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9